molecular formula C16H18N2O2S B5702949 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide

4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide

Cat. No.: B5702949
M. Wt: 302.4 g/mol
InChI Key: DLCCTPKZMCTCHM-UHFFFAOYSA-N
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Description

4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide is an organic compound with a complex structure that includes a thiophene ring, an amide group, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by amide formation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-4-11-10(3)21-16(13(11)14(17)19)18-15(20)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCCTPKZMCTCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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